molecular formula C22H36N2O2 B257236 3,5-di-tert-butyl-N-[3-(morpholin-4-yl)propyl]benzamide

3,5-di-tert-butyl-N-[3-(morpholin-4-yl)propyl]benzamide

Cat. No. B257236
M. Wt: 360.5 g/mol
InChI Key: SEHUPRYEWDTPHY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3,5-di-tert-butyl-N-[3-(morpholin-4-yl)propyl]benzamide, commonly known as DTBP, is a compound that has gained significant attention in the scientific community due to its potential applications in various fields. DTBP is a white crystalline powder that is soluble in organic solvents and is commonly used as a biochemical reagent.

Mechanism of Action

DTBP works by cross-linking proteins through the formation of covalent bonds between their amino groups. This cross-linking can occur between proteins in the same complex or between different complexes, thereby providing valuable insights into the structure and function of proteins.
Biochemical and Physiological Effects:
DTBP has been shown to have minimal effects on the biochemical and physiological properties of proteins, making it an ideal cross-linking reagent for proteomic studies. Additionally, DTBP has been shown to be stable under a wide range of conditions, making it a reliable tool for protein cross-linking experiments.

Advantages and Limitations for Lab Experiments

One of the major advantages of DTBP is its ability to cross-link proteins without significantly affecting their biochemical and physiological properties. Additionally, DTBP is relatively easy to use and can be applied to a wide range of proteins. However, one of the limitations of DTBP is its potential for non-specific cross-linking, which can lead to false positive results in experiments.

Future Directions

There are several future directions for the use of DTBP in scientific research. One area of focus is the development of new cross-linking reagents that can provide greater specificity and accuracy in protein-protein interaction studies. Additionally, DTBP could be used in combination with other techniques such as mass spectrometry to provide a more comprehensive understanding of protein structure and function. Finally, DTBP could be applied to the study of other biomolecules such as nucleic acids and lipids, providing valuable insights into their structure and function.

Synthesis Methods

DTBP can be synthesized through the reaction of 3,5-di-tert-butylbenzoic acid with N-(3-chloropropyl)morpholine in the presence of a base such as potassium carbonate. The resulting product is then treated with hydrochloric acid to yield DTBP.

Scientific Research Applications

DTBP has been extensively studied for its potential applications in various scientific fields. One of the major applications of DTBP is in the field of proteomics, where it is used as a protein cross-linker. DTBP can cross-link proteins by reacting with their amino groups, thereby facilitating the identification of protein-protein interactions.

properties

Product Name

3,5-di-tert-butyl-N-[3-(morpholin-4-yl)propyl]benzamide

Molecular Formula

C22H36N2O2

Molecular Weight

360.5 g/mol

IUPAC Name

3,5-ditert-butyl-N-(3-morpholin-4-ylpropyl)benzamide

InChI

InChI=1S/C22H36N2O2/c1-21(2,3)18-14-17(15-19(16-18)22(4,5)6)20(25)23-8-7-9-24-10-12-26-13-11-24/h14-16H,7-13H2,1-6H3,(H,23,25)

InChI Key

SEHUPRYEWDTPHY-UHFFFAOYSA-N

SMILES

CC(C)(C)C1=CC(=CC(=C1)C(=O)NCCCN2CCOCC2)C(C)(C)C

Canonical SMILES

CC(C)(C)C1=CC(=CC(=C1)C(=O)NCCCN2CCOCC2)C(C)(C)C

Origin of Product

United States

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